Cas no 1956365-95-9 ((2-Tritylhydrazinyl)methanol)

(2-Tritylhydrazinyl)methanol is a hydrazine derivative featuring a trityl-protected hydrazine group and a hydroxymethyl functionality. This compound is particularly valuable in synthetic organic chemistry, where it serves as a versatile intermediate for the preparation of hydrazine-based scaffolds. The trityl group enhances stability, facilitating handling and storage, while the hydroxymethyl moiety allows for further functionalization. Its applications include the synthesis of heterocycles, pharmaceuticals, and agrochemicals. The product’s structural features make it suitable for controlled reactivity in multi-step transformations, offering synthetic flexibility. High purity and well-defined reactivity ensure reliable performance in demanding chemical processes.
(2-Tritylhydrazinyl)methanol structure
(2-Tritylhydrazinyl)methanol structure
商品名:(2-Tritylhydrazinyl)methanol
CAS番号:1956365-95-9
MF:C20H20N2O
メガワット:304.385604858398
MDL:MFCD29059349
CID:4631887
PubChem ID:118798818

(2-Tritylhydrazinyl)methanol 化学的及び物理的性質

名前と識別子

    • (2-Tritylhydrazinyl)methanol
    • Methanol, 1-[2-(triphenylmethyl)hydrazinyl]-
    • W11115
    • [2-(TRIPHENYLMETHYL)HYDRAZIN-1-YL]METHANOL
    • SB82872
    • CS-0039814
    • AKOS027256438
    • AS-59590
    • 1956365-95-9
    • MDL: MFCD29059349
    • インチ: 1S/C20H20N2O/c23-16-21-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21-23H,16H2
    • InChIKey: MVBXDWVJTSBOCH-UHFFFAOYSA-N
    • ほほえんだ: OCNNC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 304.157563266g/mol
  • どういたいしつりょう: 304.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 44.3

(2-Tritylhydrazinyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110454-1g
Methanol, 1-[2-(triphenylmethyl)hydrazinyl]-
1956365-95-9 95+%
1g
¥1225.00 2023-11-21
eNovation Chemicals LLC
D763781-5g
(2-tritylhydrazinyl)methanol
1956365-95-9 95%
5g
$580 2023-09-04
Crysdot LLC
CD12099793-5g
(2-Tritylhydrazinyl)methanol
1956365-95-9 95+%
5g
$572 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110454-5g
Methanol, 1-[2-(triphenylmethyl)hydrazinyl]-
1956365-95-9 95+%
5g
¥4251.00 2023-11-21
eNovation Chemicals LLC
D763781-1g
(2-tritylhydrazinyl)methanol
1956365-95-9 95%
1g
$245 2023-09-04

(2-Tritylhydrazinyl)methanol 関連文献

(2-Tritylhydrazinyl)methanolに関する追加情報

Introduction to (2-Tritylhydrazinyl)methanol (CAS No. 1956365-95-9)

(2-Tritylhydrazinyl)methanol, with the CAS number 1956365-95-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its trityl (triphenylmethyl) group and hydrazinyl moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The trityl group, a derivative of benzene with three phenyl rings attached to a central carbon atom, contributes to the stability and reactivity of the molecule. This feature is particularly useful in organic synthesis, where it can serve as a protecting group or a reactive site for further functionalization. The hydrazinyl component, on the other hand, introduces a reactive nitrogen-hydrogen bond pair, which is commonly utilized in the formation of imines, hydrazones, and other nitrogen-containing heterocycles. These structural elements collectively enhance the compound's utility in drug discovery and development.

In recent years, there has been a growing interest in exploring novel hydrazine derivatives for their potential therapeutic applications. The compound (2-Tritylhydrazinyl)methanol) has been investigated for its role in synthesizing various pharmacophores that exhibit antimicrobial, anti-inflammatory, and anticancer properties. Its versatility as a building block allows chemists to design complex molecules with tailored biological activities.

One of the most compelling aspects of (2-Tritylhydrazinyl)methanol) is its application in the development of small-molecule inhibitors. Researchers have leveraged its reactivity to create inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its potential in synthesizing inhibitors of kinases and proteases, which are key players in cancer progression and inflammatory diseases. The trityl group provides a stable scaffold for further modifications, enabling the precise tuning of inhibitory activity.

The compound's chemical structure also makes it an attractive candidate for use in combinatorial chemistry and high-throughput screening campaigns. Its ability to undergo selective reactions with various electrophiles allows for the rapid generation of diverse libraries of compounds. This approach has been instrumental in identifying lead compounds with promising pharmacological profiles.

Advances in synthetic methodologies have further enhanced the utility of (2-Tritylhydrazinyl)methanol). Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled more efficient and scalable synthesis routes. These improvements have not only reduced production costs but also opened new avenues for structural diversification.

The pharmacological potential of (2-Tritylhydrazinyl)methanol) has also been explored in preclinical studies. Initial findings suggest that derivatives of this compound may exhibit significant therapeutic effects against various diseases. For example, researchers have reported promising results in using hydrazine-based molecules to modulate immune responses and reduce inflammation. These studies highlight the compound's potential as a starting point for developing novel therapeutics.

In addition to its pharmaceutical applications, (2-Tritylhydrazinyl)methanol) has found utility in materials science and chemical biology. Its unique reactivity allows for the incorporation into polymers and biomaterials, where it can serve as a cross-linking agent or a functional group for specific interactions. This broadens its applicability beyond traditional drug discovery contexts.

The synthesis and handling of (2-Tritylhydrazinyl)methanol) require careful consideration due to its reactive nature. Standard organic laboratory practices must be followed to ensure safety and optimal yield. Techniques such as controlled addition reactions and inert atmosphere conditions are often employed to prevent unwanted side reactions.

In conclusion, (2-Tritylhydrazinyl)methanol (CAS No. 1956365-95-9) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new synthetic strategies and pharmacological targets, the importance of this compound is likely to grow further.

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